![molecular formula C18H12N2O B12819279 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloquinoxaline core with a phenyl group and a formyl group attached, making it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 1-(2-aminophenyl)pyrroles with aldehydes or ketones in the presence of a catalyst such as boron trifluoride etherate . This reaction typically occurs under mild conditions and results in high yields of the desired product.
Another method involves the Buchwald-Hartwig cross-coupling reaction, where 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline is reacted with various amines in the presence of a palladium catalyst, cesium carbonate as the base, and a solvent mixture of tetrahydrofuran and water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carboxylic acid.
Reduction: 4-Phenylpyrrolo[1,2-a]quinoxaline-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of multidrug transporters in Candida albicans.
Medicine: Investigated for its antifungal, antileukemic, and analgesic properties.
Industry: Utilized in the development of fluorescent probes and other functional materials.
Mecanismo De Acción
The mechanism of action of 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of multidrug transporters in Candida albicans by binding to the transporter proteins and preventing the efflux of antifungal drugs . This enhances the efficacy of the drugs and helps in overcoming drug resistance.
Comparación Con Compuestos Similares
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde can be compared with other pyrroloquinoxaline derivatives, such as:
4-Chloropyrrolo[1,2-a]quinoxaline: Similar structure but with a chlorine atom instead of a phenyl group.
4-Methylpyrrolo[1,2-a]quinoxaline: Contains a methyl group instead of a phenyl group.
4-Nitropyrrolo[1,2-a]quinoxaline: Contains a nitro group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C18H12N2O |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
4-phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C18H12N2O/c21-12-14-10-11-17-18(13-6-2-1-3-7-13)19-15-8-4-5-9-16(15)20(14)17/h1-12H |
Clave InChI |
XEHFTWJHDMIFRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)

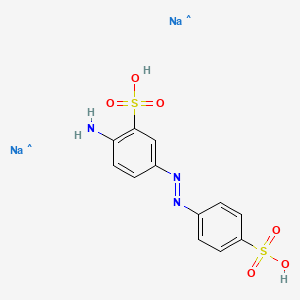

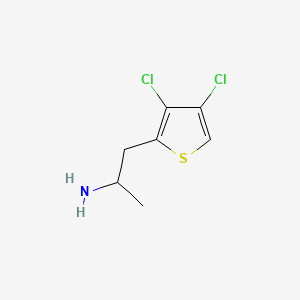
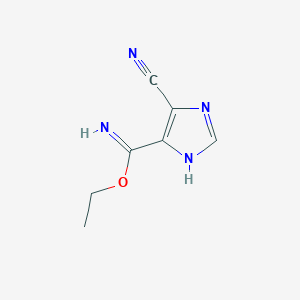

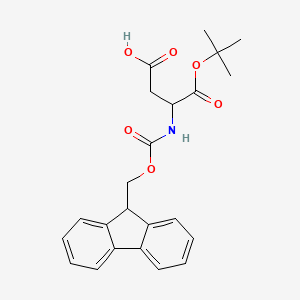
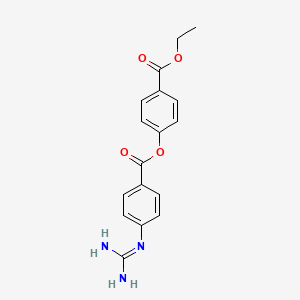
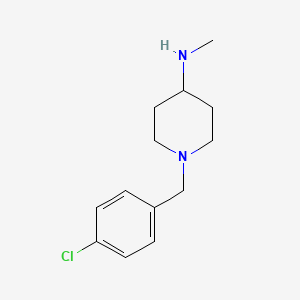


![Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B12819274.png)
![4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
